Tributylamine N-oxide
Overview
Description
Tributylamine N-oxide is an organic compound belonging to the class of amine oxides. It is a tertiary amine oxide, characterized by the presence of three butyl groups attached to the nitrogen atom, with an oxygen atom bonded to the nitrogen. This compound is known for its role as an oxidizing agent and its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylamine N-oxide can be synthesized through the oxidation of tributylamine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the N-oxide. The general reaction is as follows:
(C4H9)3N+H2O2→(C4H9)3NO+H2O
Another method involves the use of ozone or active manganese dioxide as oxidizing agents. The choice of solvent and reaction conditions can influence the product distribution, with the N-oxide being the primary product in certain solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and reaction time. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tributylamine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to tributylamine under specific conditions.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, active manganese dioxide.
Reducing Agents: Metal hydrides, hydrogen gas in the presence of a catalyst.
Solvents: Aqueous or organic solvents such as dichloromethane, ethanol, or water.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Tributylamine.
Substitution: Various substituted amine derivatives depending on the substituent introduced.
Scientific Research Applications
Tributylamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving enzyme inhibition and protein stabilization.
Medicine: Investigated for its potential therapeutic effects and as a probe in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tributylamine N-oxide involves its ability to donate oxygen atoms in oxidation reactions. It acts as an oxidizing agent by transferring the oxygen atom to the substrate, resulting in the formation of the corresponding oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine N-oxide: Another amine oxide with similar oxidizing properties but different structural characteristics.
Triethylamine N-oxide: Similar in structure but with ethyl groups instead of butyl groups.
Tripropylamine N-oxide: Similar in structure but with propyl groups instead of butyl groups.
Uniqueness
Tributylamine N-oxide is unique due to its specific structural configuration, which influences its reactivity and applications. The presence of butyl groups provides distinct steric and electronic effects compared to other amine oxides, making it suitable for specific chemical reactions and industrial processes.
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTCBEZXBDUOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472837 | |
Record name | TRIBUTYLAMINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-21-7 | |
Record name | TRIBUTYLAMINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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